molecular formula C19H16ClN3O3 B10897056 2-(2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide

2-(2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide

Cat. No.: B10897056
M. Wt: 369.8 g/mol
InChI Key: HSHLUWMBEMQXLB-YBEGLDIGSA-N
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Description

2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of phenoxy acetamides It is characterized by the presence of a chlorophenyl group, a pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This is achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole.

    Condensation reaction: The pyrazole derivative is then subjected to a condensation reaction with 2-hydroxybenzaldehyde to form the corresponding Schiff base.

    Acetamide formation: The Schiff base is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, 2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted phenoxy acetamides.

Scientific Research Applications

2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.

    Pathways Involved: It modulates pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide moieties.

    Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.

Uniqueness

2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of a chlorophenyl group, a pyrazole ring, and an acetamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

2-[2-[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C19H16ClN3O3/c1-12-16(10-13-4-2-3-5-17(13)26-11-18(21)24)19(25)23(22-12)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H2,21,24)/b16-10-

InChI Key

HSHLUWMBEMQXLB-YBEGLDIGSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2OCC(=O)N)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC(=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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